

# Application Notes and Protocols: HR68 in Immunofluorescence Staining

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Compound of Interest		
Compound Name:	HR68	
Cat. No.:	B15549220	Get Quote

## Introduction

The designation "HR68" is not a standard nomenclature for a specific protein in widely used biological databases. It is possible that this refers to a protein with a molecular weight of 68 kDa, a human protein designated with an "H," or is an internal or less common name for a known protein. Given the context of immunofluorescence and common research applications, "HR68" may be a reference to CD68, a well-characterized 110 kDa glycoprotein that is heavily glycosylated and runs anomalously on SDS-PAGE, sometimes appearing smaller. CD68 is a key marker for macrophages and is extensively used in immunofluorescence to identify these cells in tissue sections.[1][2]

Alternatively, other important proteins with a molecular weight around 68 kDa include p68 RNA helicase (DDX5) and Sam68. p68 RNA helicase is involved in RNA processing and has been shown to be essential for pre-mRNA splicing.[3] Sam68 is an RNA-binding protein implicated in various cellular processes, including signal transduction and mRNA metabolism.[4]

This document will primarily focus on the application of immunofluorescence for the detection of CD68, given its prominence as a marker in this technique. The protocols and data provided are based on commercially available anti-CD68 antibodies. Researchers should always consult the specific antibody datasheet for detailed information.

# **Quantitative Data Presentation**



The following table summarizes key quantitative data for commercially available anti-CD68 antibodies suitable for immunofluorescence.

Antibody/Clon e	Isotype	Molecular Weight	Recommended Dilution (IHC- P)	Reactivity
[KP1 + C68/684]	Mouse IgG1, kappa	110 kDa	1-2 μg/ml	Human, Monkey, Mouse, Rat, Feline
[FA-11]	Rat IgG2a	Approx. 110 kDa	Not Specified	Mouse
[514H12]	Mouse IgG1	Not Specified	Not Specified	Human

Note: The molecular weight of CD68 is approximately 110 kDa, but it can appear differently on a Western blot due to glycosylation.[1][2] Dilutions for other applications such as immunocytochemistry (ICC) or flow cytometry may vary and should be optimized by the enduser.

# Experimental Protocols Immunofluorescence Staining of CD68 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting CD68 in FFPE tissue sections using indirect immunofluorescence.

#### Materials:

- FFPE tissue slides
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Deionized water



- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Phosphate Buffered Saline (PBS)
- Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
- Primary antibody (anti-CD68)
- Fluorochrome-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- · Mounting medium
- Coverslips

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene, three times for 5 minutes each.
  - Rehydrate the sections by sequential immersion in 100% ethanol (2x10 min), 95% ethanol (2x10 min), 70% ethanol (2x10 min), and 50% ethanol (2x10 min).
  - Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
  - Use a microwave, pressure cooker, or water bath. For microwaving, bring to a boil and then maintain at a sub-boiling temperature for 10 minutes.
  - Allow slides to cool on the benchtop for 30 minutes.



- Rinse sections in deionized water for 5 minutes.
- Permeabilization and Blocking:
  - Wash slides with PBS for 5 minutes.
  - If required by the antibody, permeabilize the sections by incubating with Permeabilization Buffer for 10-15 minutes.
  - Rinse with PBS.
  - Block non-specific binding by incubating the sections with Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.
- Primary Antibody Incubation:
  - Dilute the anti-CD68 primary antibody to its optimal concentration in Blocking Buffer.
  - Aspirate the blocking solution and apply the diluted primary antibody to the sections.
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash the sections three times with PBS for 5 minutes each.
  - Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer.
  - Apply the secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting:
  - Wash the sections three times with PBS for 5 minutes each, protected from light.
  - If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
  - Rinse with PBS.



- Mount the coverslip using an anti-fade mounting medium.
- Visualization:
  - Examine the slides using a fluorescence or confocal microscope.

# Immunofluorescence Staining of CD68 in Cultured Cells

This protocol is for the detection of CD68 in adherent cells grown on coverslips.

#### Materials:

- Cells cultured on coverslips
- Phosphate Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA in PBS)
- Primary antibody (anti-CD68)
- Fluorochrome-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Microscope slides

#### Procedure:

- · Cell Fixation:
  - Aspirate the culture medium and wash the cells once with PBS.[6]

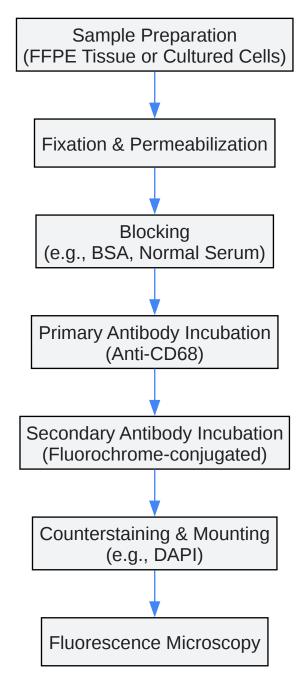


- Fix the cells by adding Fixation Solution and incubating for 10-20 minutes at room temperature.[5]
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
  - Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes.
  - Wash three times with PBS.
  - Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the anti-CD68 primary antibody in Blocking Buffer.
  - Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]
- Secondary Antibody Incubation:
  - Wash the coverslips three times with PBS for 5 minutes each.
  - Incubate with the diluted fluorochrome-conjugated secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
  - Wash the coverslips three times with PBS for 5 minutes each, protected from light.
  - Incubate with a nuclear counterstain if desired.
  - Wash once with PBS.
  - Mount the coverslips onto microscope slides using mounting medium.
- Visualization:



Image the cells using a fluorescence microscope.

# Mandatory Visualizations Experimental Workflow



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Caption: Indirect Immunofluorescence Workflow for CD68 Detection.

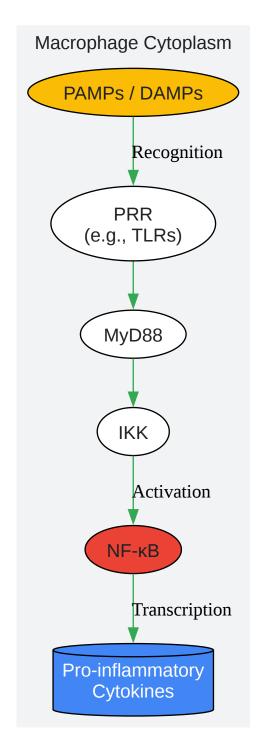


# **Signaling Pathway**

CD68 is a scavenger receptor that plays a role in phagocytosis and the cellular clearance of debris.[1] While not a direct signaling molecule in a classical pathway, its function is integral to macrophage activation and inflammatory responses. The following diagram illustrates a simplified overview of macrophage activation leading to cytokine production, a process in which CD68-positive cells are key players.



Extracellular



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Caption: Simplified Macrophage Activation Signaling Pathway.



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